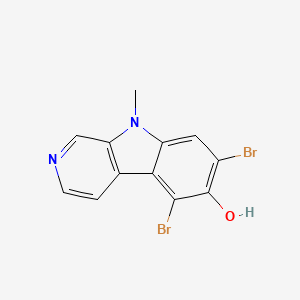
Mesendogen
Overview
Description
Mesendogen is a novel small molecule inhibitor of transient receptor potential cation channel, subfamily M, member 6 (TRPM6). It is known for its ability to promote mesoderm and definitive endoderm differentiation of human embryonic stem cells through the alteration of magnesium homeostasis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mesendogen involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound is likely to involve large-scale organic synthesis techniques, including batch and continuous flow processes. The production process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets the required standards for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Mesendogen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Mesendogen has several scientific research applications, including:
Developmental Biology: It is used to study the differentiation of human embryonic stem cells into mesoderm and definitive endoderm lineages.
Stem Cell Research: This compound is employed to enhance the differentiation efficiency of human induced pluripotent stem cells.
Magnesium Homeostasis: Researchers use this compound to investigate the role of magnesium in early embryonic cell development.
Drug Discovery: This compound serves as a tool compound in the discovery and development of new drugs targeting TRPM6 and related pathways.
Mechanism of Action
Mesendogen exerts its effects by inhibiting the activity of TRPM6, a magnesium channel that plays a crucial role in cellular magnesium uptake. By inhibiting TRPM6, this compound reduces intracellular magnesium levels, which in turn promotes the differentiation of human embryonic stem cells into mesoderm and definitive endoderm lineages . The molecular targets and pathways involved include the TRPM6/TRPM7 channel complexes and magnesium homeostasis mechanisms .
Comparison with Similar Compounds
Similar Compounds
TRPM7 Inhibitors: Compounds that inhibit TRPM7, another magnesium channel closely related to TRPM6.
Magnesium Chelators: Molecules that bind to magnesium ions and modulate their availability in biological systems.
Uniqueness of Mesendogen
This compound is unique in its specific inhibition of TRPM6, which distinguishes it from other compounds that target TRPM7 or act as general magnesium chelators. This specificity allows for more precise modulation of magnesium homeostasis and targeted differentiation of stem cells .
Conclusion
This compound is a valuable compound in the fields of developmental biology, stem cell research, and drug discovery. Its ability to promote mesoderm and definitive endoderm differentiation through the inhibition of TRPM6 and alteration of magnesium homeostasis makes it a powerful tool for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-4-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2OS/c1-10(2)11-3-5-12(6-4-11)16(25)24-17(26)23-15-9-13(18(20,21)22)7-8-14(15)19/h3-10H,1-2H3,(H2,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFIVYCBLSSVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


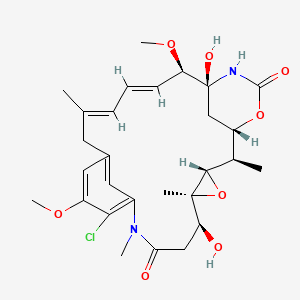

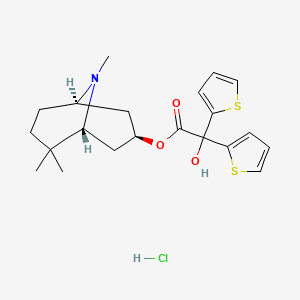


![triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide](/img/structure/B1676236.png)
![[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1676238.png)
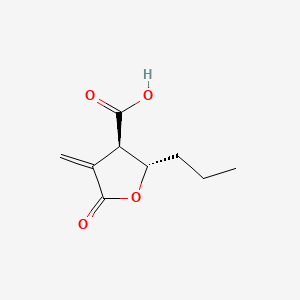
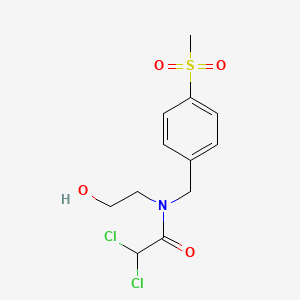


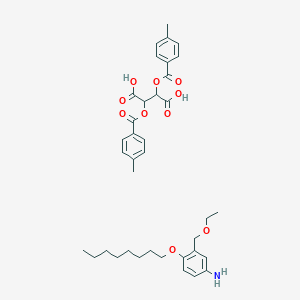
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline](/img/structure/B1676247.png)
